BenchChemオンラインストアへようこそ!

6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid

Purity Comparison Procurement Specification Building Block Quality

6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid (CAS 2607738-61-2) is a trisubstituted pyrrolo[1,2-b]pyridazine scaffold that integrates a C6-bromo leaving group, a C4-isopropylamino substituent, and a C3-carboxylic acid handle within a single molecular architecture. This compound belongs to a privileged heterocyclic class widely explored for kinase inhibition, notably as IRAK4 and JAK inhibitors.

Molecular Formula C11H12BrN3O2
Molecular Weight 298.14 g/mol
Cat. No. B13923936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid
Molecular FormulaC11H12BrN3O2
Molecular Weight298.14 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=NN2C1=CC(=C2)Br)C(=O)O
InChIInChI=1S/C11H12BrN3O2/c1-6(2)14-10-8(11(16)17)4-13-15-5-7(12)3-9(10)15/h3-6,14H,1-2H3,(H,16,17)
InChIKeyGOOYQYFQZQCXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid – A Strategic Fused Heterocyclic Intermediate for Kinase-Targeted Synthesis


6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid (CAS 2607738-61-2) is a trisubstituted pyrrolo[1,2-b]pyridazine scaffold that integrates a C6-bromo leaving group, a C4-isopropylamino substituent, and a C3-carboxylic acid handle within a single molecular architecture . This compound belongs to a privileged heterocyclic class widely explored for kinase inhibition, notably as IRAK4 and JAK inhibitors [1]. Its unique combination of orthogonal reactive sites and a pre-installed pharmacophoric amine makes it a versatile advanced intermediate distinct from simpler pyrrolopyridazine building blocks.

Why 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid Cannot Be Replaced by a Simpler Analog


Simpler pyrrolo[1,2-b]pyridazine-3-carboxylic acids (e.g., the unsubstituted parent, CAS 2763751-07-9, priced at ~£42/50 mg ) lack both the C6 halogen required for late-stage cross-coupling diversification and the C4 isopropylamino group that pre-mimics key kinase hinge-binding motifs [1]. Conversely, 6-bromo-4-chloro-pyrrolo[1,2-b]pyridazine-3-carboxylic acid (CAS 1416439-85-4) provides a bromide handle but substitutes the pharmacophoric amine with a chlorine atom, necessitating additional deprotection and amination steps. The target compound uniquely converges a synthetic handle (Br), a drug-like amine, and a carboxylic acid anchor in a single entity, reducing step count and protecting-group manipulations in medicinal chemistry workflows.

Quantitative Differentiation Evidence for 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid Against Its Closest Structural Analogs


Commercial Purity Benchmarking: 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid vs. Unsubstituted Parent Scaffold

The target compound is commercially available at ≥98% purity from multiple vendors [REFS-1, REFS-2], matching or exceeding the typical 97% purity specification of the widely stocked unsubstituted pyrrolo[1,2-b]pyridazine-3-carboxylic acid . At the 100 mg scale, the target compound retails for approximately $75 USD , while the unsubstituted parent is priced at ~£42/50 mg (~$53/50 mg at current exchange rates), translating to a comparable unit cost for a significantly more complex, trisubstituted intermediate that would otherwise require multi-step in-house synthesis.

Purity Comparison Procurement Specification Building Block Quality

Predicted Physicochemical Differentiation: Lipophilicity and Ionization Profile vs. Unsubstituted Pyrrolo[1,2-b]pyridazine-3-carboxylic Acid

Computationally predicted LogP for the target compound is 2.62 , versus LogP ~1.16 for the unsubstituted pyrrolo[1,2-b]pyridazine-3-carboxylic acid , representing a 1.46 log unit increase driven by the bromine and isopropylamino substituents. The predicted pKa of the carboxylic acid moiety shifts from approximately -0.15 (predicted for simpler pyrrolo[1,2-b]pyridazine-6-carboxylic acid) to an estimated ~3.5 for the target compound (class-level inference based on pyrrolo[1,2-b]pyridazine-7-carboxylic acid, which reports a pKa of 3.73) , reflecting the electron-donating effect of the C4 isopropylamino group on the pyridazine ring, which modulates the acidity of the adjacent carboxylic acid for pH-dependent reactivity and solubility.

ADME Prediction Lipophilicity Ionization Constant

Synthetic Step-Economy Advantage: 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid vs. 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine-3-carboxylic Acid as a Late-Stage Diversification Intermediate

The target compound contains a pre-installed isopropylamino group at C4, whereas the closest commercially available analog, 6-bromo-4-chloro-pyrrolo[1,2-b]pyridazine-3-carboxylic acid (CAS 1416439-85-4) , carries a chlorine atom at that position. Converting the 4-chloro analog to the 4-isopropylamino derivative requires an additional nucleophilic aromatic substitution (SNAr) step with isopropylamine, which typically proceeds in moderate yields (50–75%) and demands chromatographic purification. Starting directly with the target compound eliminates this synthetic step, saving an estimated 1–2 working days in a typical medicinal chemistry synthesis cycle and reducing material loss.

Synthetic Efficiency Step Economy Cross-Coupling Handle

Kinase Inhibitor Relevance: Alignment of the C4-Isopropylamino Substituent with Literature Pharmacophore Models for IRAK4 and JAK Inhibition

Pyrrolo[1,2-b]pyridazine-3-carboxamide derivatives featuring C4-alkylamino substituents, including isopropylamino, have been established as potent JAK kinase inhibitors with Ki values in the low nanomolar range [1]. Specifically, the co-crystal structure of a pyrrolo[1,2-b]pyridazine-3-carboxamide inhibitor bound to JAK3 (PDB 4RIO) [2] reveals that the C4 substituent occupies the hinge-binding region of the kinase ATP pocket. While the target compound is a carboxylic acid rather than a carboxamide, its C4-isopropylamino group is identical to that in the JAK3 co-crystallized ligand, and the C3-carboxylic acid serves as a direct precursor to carboxamide derivatives via standard amide coupling. The 6-bromo substituent further enables Suzuki–Miyaura cross-coupling to introduce aryl or heteroaryl groups at C6 for extended kinase pocket interactions, a strategy reflected broadly in IRAK4 and JAK inhibitor patent filings [3].

IRAK4 Inhibitor JAK Inhibitor Pharmacophore Alignment

High-Impact Application Scenarios for 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid Based on Verified Differentiation Evidence


Parallel Synthesis of Kinase-Focused Compound Libraries via C3 Amide Coupling and C6 Suzuki–Miyaura Cross-Coupling

Medicinal chemistry groups pursuing IRAK4 or JAK inhibitor programs can utilize the target compound as a central scaffold for library production. The C3 carboxylic acid undergoes direct amide coupling with diverse amines (HATU or EDC/HOBt conditions) to generate carboxamide derivatives that have been validated in co-crystal structures (PDB 4RIO) [1]. Simultaneously, the C6 bromine enables palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids to explore the hydrophobic back pocket of the kinase active site. This two-directional diversification strategy, starting from a single pre-functionalized intermediate, accelerates SAR exploration and hit-to-lead optimization timelines .

Late-Stage Functionalization Intermediate for Deuterated and Radiolabeled Kinase Probe Synthesis

The C6 bromine atom serves as a site for halogen–metal exchange (e.g., via n-BuLi or i-PrMgCl·LiCl) to introduce isotopic labels (deuterium, tritium, or carbon-14) or fluorescent reporters for biochemical assay development. The pre-installed C4 isopropylamino group and C3 carboxylic acid ensure that the core pharmacophore remains intact during labeling, a critical requirement for generating biologically relevant probe molecules that retain target engagement properties validated in IRAK4 patent disclosures [1].

Synthesis of Bifunctional Degraders (PROTACs) Targeting IRAK4 Using Orthogonal C3 and C6 Handles

The target compound's orthogonal functional group arrangement—a carboxylic acid at C3 for E3 ligase ligand attachment and a bromine at C6 for linker extension—enables a convergent PROTAC synthesis strategy. The C3 acid can be amidated with amine-functionalized cereblon or VHL ligands, while the C6 bromide can undergo Sonogashira coupling with alkyne-tethered linker-warhead conjugates. This dual derivatization approach is consistent with the structural requirements for IRAK4-targeted degraders, where both the hinge-binding region (C4 isopropylamino) and the exit vector (C6) must be simultaneously functionalized [1].

Structure-Based Design of Selective JAK3 Inhibitors Using the Pre-Validated Hinge-Binding Motif

The C4 isopropylamino substituent of the target compound corresponds to the hinge-binding element observed in the JAK3 co-crystal structure 4RIO [1]. Structure-based design teams can procure this compound to rapidly synthesize C3-carboxamide variants with varied C6-aryl substituents, bypassing the need to construct the pyrrolopyridazine core from acyclic precursors. The predicted LogP of 2.62 indicates favorable permeability for cellular assay evaluation, while the predicted pKa shift (relative to unsubstituted parent) modulates solubility in physiological pH ranges, an advantage for in vitro ADME profiling of early lead compounds.

Quote Request

Request a Quote for 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.